molecular formula C17H16N2O3S B382142 N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 303796-68-1

N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B382142
CAS No.: 303796-68-1
M. Wt: 328.4g/mol
InChI Key: CIZZZPOLANIAHV-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C17H16N2O3S . It has a molecular weight of 328.4 g/mol . The compound is also known by its CAS number 303796-68-1 .


Molecular Structure Analysis

The IUPAC name for this compound is N - (2-methoxyphenyl)-2- (3-oxo-4 H -1,4-benzothiazin-2-yl)acetamide . The InChI string representation is InChI=1S/C17H16N2O3S/c1-22-13-8-4-2-6-11 (13)18-16 (20)10-15-17 (21)19-12-7-3-5-9-14 (12)23-15/h2-9,15H,10H2,1H3, (H,18,20) (H,19,21) . The Canonical SMILES representation is COC1=CC=CC=C1NC (=O)CC2C (=O)NC3=CC=CC=C3S2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 328.4 g/mol . It has a XLogP3-AA value of 2.2, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 328.08816355 g/mol . The topological polar surface area is 92.7 Ų . The compound has a heavy atom count of 23 . The complexity of the compound, as computed by Cactvs, is 446 .

Scientific Research Applications

Chemical Reactions and Synthesis

Research by Coutts et al. (1970) explored the reactions of benzothiazine hydroxamic acids, closely related to the compound of interest. Their study focused on the transformation of these compounds under various conditions, yielding products like lactams and α,β-unsaturated acids Coutts, Matthias, Mah, & Pound (1970).

Pharmacological Activities

Fujita et al. (1990) synthesized a series of benzothiazines, including variants of the specified compound, to evaluate their calcium antagonistic activities. These compounds were assessed for their potential in addressing cardiovascular diseases Fujita, Ito, Ota, Kato, Yamamoto, Kawashima, Yamauchi, & Iwao (1990).

Antimicrobial Applications

Kalekar, Bhat, and Koli (2011) synthesized derivatives of benzothiazin and tested them for antimicrobial activity. Their research demonstrated significant antibacterial and antifungal properties in certain derivatives, marking them as potential candidates for antimicrobial drugs Kalekar, Bhat, & Koli (2011).

Antifungal Effects

Gupta and Wagh (2006) synthesized a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds, including close variants of the specified compound. These were tested for antifungal activity against several fungi, demonstrating their potential in antifungal applications Gupta & Wagh (2006).

Antioxidant and Anti-Inflammatory Properties

Koppireddi et al. (2013) conducted a study on novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related compounds, finding significant antioxidant and anti-inflammatory activities. This suggests potential therapeutic applications for inflammatory and oxidative stress-related conditions Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla (2013).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-22-13-8-4-2-6-11(13)18-16(20)10-15-17(21)19-12-7-3-5-9-14(12)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZZZPOLANIAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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